Forodesine
Forodesine
Immucillin H is a pyrrolopyrimidine and a dihydroxypyrrolidine.
Forodesine is a highly potent, orally active, rationally designed PNP inhibitor that has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. Additional preliminary findings support its use for the management of some B-cell malignancies.
Forodesine is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), with potential antineoplastic activity. Upon administration, forodesine preferentially binds to and inhibits PNP, resulting in the accumulation of deoxyguanosine triphosphate and the subsequent inhibition of the enzyme ribonucleoside diphosphate reductase and DNA synthesis. This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes.
Forodesine is a highly potent, orally active, rationally designed PNP inhibitor that has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. Additional preliminary findings support its use for the management of some B-cell malignancies.
Forodesine is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), with potential antineoplastic activity. Upon administration, forodesine preferentially binds to and inhibits PNP, resulting in the accumulation of deoxyguanosine triphosphate and the subsequent inhibition of the enzyme ribonucleoside diphosphate reductase and DNA synthesis. This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes.
Brand Name:
Vulcanchem
CAS No.:
209799-67-7
VCID:
VC0528353
InChI:
InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
SMILES:
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O
Molecular Formula:
C11H14N4O4
Molecular Weight:
266.25 g/mol
Forodesine
CAS No.: 209799-67-7
Cat. No.: VC0528353
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Immucillin H is a pyrrolopyrimidine and a dihydroxypyrrolidine. Forodesine is a highly potent, orally active, rationally designed PNP inhibitor that has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. Additional preliminary findings support its use for the management of some B-cell malignancies. Forodesine is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), with potential antineoplastic activity. Upon administration, forodesine preferentially binds to and inhibits PNP, resulting in the accumulation of deoxyguanosine triphosphate and the subsequent inhibition of the enzyme ribonucleoside diphosphate reductase and DNA synthesis. This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes. |
|---|---|
| CAS No. | 209799-67-7 |
| Molecular Formula | C11H14N4O4 |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 |
| Standard InChI Key | IWKXDMQDITUYRK-KUBHLMPHSA-N |
| Isomeric SMILES | C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O |
| SMILES | C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O |
| Canonical SMILES | C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O |
| Appearance | Solid powder |
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